3-Methyl-2-propyl-4-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridin-6(7H)-one
Description
Properties
IUPAC Name |
3-methyl-2-propyl-4-(trifluoromethyl)-7H-pyrazolo[3,4-b]pyridin-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F3N3O/c1-3-4-17-6(2)9-7(11(12,13)14)5-8(18)15-10(9)16-17/h5H,3-4H2,1-2H3,(H,15,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPGMWGHPCLHHDQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=C2C(=CC(=O)NC2=N1)C(F)(F)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12F3N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-2-propyl-4-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridin-6(7H)-one typically involves multiple steps:
Friedel-Crafts Acylation:
Trifluoromethylation: The trifluoromethyl group is introduced via radical trifluoromethylation, a process that has seen significant advancements in recent years.
Industrial Production Methods
Industrial production methods for this compound often involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-2-propyl-4-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridin-6(7H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.
Substitution: The trifluoromethyl group can participate in substitution reactions, often facilitated by catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and catalysts like palladium for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
Anticancer Activity
Research indicates that 3-Methyl-2-propyl-4-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridin-6(7H)-one exhibits significant antiproliferative effects against various cancer cell lines.
Case Studies
-
Cytotoxicity Against Cancer Cell Lines :
- A study demonstrated that the compound showed cytotoxicity against A549 (lung cancer) and MCF-7 (breast cancer) cell lines with IC50 values of 12.5 µM and 15.0 µM, respectively. These results suggest its potential as a lead compound for developing new anticancer agents .
-
Mechanism of Action :
- The compound induces apoptosis in cancer cells by activating apoptotic pathways, including caspase activation and modulation of poly(ADP-ribose) polymerase activity . This mechanism highlights its potential utility in targeted cancer therapies.
Anti-inflammatory Properties
In addition to its anticancer activity, this compound has been investigated for anti-inflammatory effects. Preliminary studies suggest that it may inhibit pro-inflammatory cytokines, which could be beneficial in treating various inflammatory disorders.
Research Findings
- Inhibition of Cytokines : Experimental data indicate that compounds similar to 3-Methyl-2-propyl-4-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridin-6(7H)-one can modulate inflammatory pathways, potentially leading to reduced inflammation in models of disease .
Antimicrobial Activity
The antimicrobial properties of this compound have also garnered attention. Research shows that derivatives within the pyrazolo[3,4-b]pyridine class can exhibit activity against various bacterial strains.
Case Studies
- Activity Against Bacterial Strains :
- Structure-Activity Relationship :
Mechanism of Action
The mechanism of action of 3-Methyl-2-propyl-4-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridin-6(7H)-one involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances its binding affinity and specificity, allowing it to modulate biological pathways effectively .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of 3-methyl-2-propyl-4-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridin-6(7H)-one can be contextualized against related pyrazolo[3,4-b]pyridin-6(7H)-one derivatives (Table 1).
Table 1: Comparative Analysis of Pyrazolo[3,4-b]pyridin-6(7H)-one Derivatives
Structural and Functional Insights
Substituent Effects on Bioactivity: The trifluoromethyl (-CF₃) group in the target compound enhances electron-withdrawing effects and metabolic stability compared to non-fluorinated analogs like 2,4-dimethyl derivatives . The propyl chain at position 2 may improve membrane permeability relative to smaller substituents (e.g., methyl or benzyl groups) .
Synthetic Accessibility :
- The target compound’s synthesis likely follows MCR protocols similar to those in and , utilizing PEG-400 for eco-friendly conditions . In contrast, N-alkylated derivatives (e.g., 3-(4-chlorophenyl)-4-methyl-1-phenyl-...) require stepwise alkylation and longer reaction times .
Biological Performance: Fluorinated derivatives (e.g., 2-benzyl-4-(difluoromethyl)-...) exhibit notable antimicrobial activity against pathogens like E. coli and S. aureus . The target compound’s -CF₃ group may further amplify this effect. Discontinued compounds like 3-iodo-5-(trifluoromethyl)-2H-pyrazolo...
Physicochemical Properties :
- The target compound’s molecular weight (260.24 g/mol) and lipophilicity (logP ~2.5, estimated) position it within the "drug-like" space, unlike bulkier analogs (e.g., C₂₀H₁₅ClN₃O at 348.81 g/mol) .
Biological Activity
3-Methyl-2-propyl-4-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridin-6(7H)-one is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The compound features a pyrazolo[3,4-b]pyridine core with trifluoromethyl and alkyl substituents that influence its reactivity and biological interactions. The molecular formula is with a molecular weight of approximately 281.24 g/mol.
The biological activity of 3-Methyl-2-propyl-4-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridin-6(7H)-one is primarily attributed to its interaction with various molecular targets within cells:
-
Inhibition of Heat Shock Protein 90 (HSP90) :
- HSP90 is a crucial chaperone involved in the stabilization of numerous oncoproteins. Compounds structurally similar to this pyrazolo derivative have been shown to inhibit HSP90, leading to the degradation of client proteins associated with cancer progression .
- In vivo studies demonstrated that derivatives exhibit potent antitumor effects in xenograft models without significant toxicity .
-
Antimicrobial Activity :
- Research indicates that pyrazolo derivatives possess antimicrobial properties against various pathogens. The presence of trifluoromethyl groups enhances lipophilicity, potentially improving membrane permeability and efficacy against bacterial strains .
Biological Activity Data
The following table summarizes key findings related to the biological activity of 3-Methyl-2-propyl-4-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridin-6(7H)-one and its derivatives:
Case Studies
Several studies have highlighted the therapeutic potential of this compound:
- Antitumor Efficacy :
- Antimicrobial Studies :
Q & A
Q. Table 1: Comparison of Synthetic Methods
| Solvent/Catalyst | Reaction Time | Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|
| PEG-400 | 6–8 hrs | 70–85 | >90 | |
| Toluene/TFA | 12–24 hrs | 60–75 | 85–90 | |
| Water/Fe@K10 | 2–4 hrs | 80–90 | >95 |
How to characterize the compound’s structure and confirm regioselectivity post-synthesis?
Methodological Answer:
- Spectroscopic Techniques :
- X-ray Crystallography : Resolve ambiguities in regiochemistry (e.g., pyrazole vs. pyridine ring substitution) by analyzing crystal structures, as demonstrated for related pyrazolo[3,4-b]pyridines in PDB ligand summaries .
How to optimize reaction conditions to improve yield and purity?
Advanced Methodological Answer:
- Variable Screening :
- Purification : Use silica gel chromatography (hexane/EtOAc gradient) or recrystallization from ethanol/water to isolate isomers. Purity >95% is achievable, as validated by HPLC (C18 column, 70:30 HO/ACN) .
How to address discrepancies in reported biological activity data for analogs?
Advanced Methodological Answer:
- Structure-Activity Relationship (SAR) Studies :
- Substituent variation : Replace the trifluoromethyl group with Cl or CH to assess impact on target binding. For example, CTLA-4 inhibitors with 4-fluorophenyl substituents show enhanced activity (IC < 50 nM) .
- Isosteric replacements : Substitute pyrazole with pyrimidine to evaluate metabolic stability .
- Assay Conditions : Standardize in vitro protocols (e.g., p38 MAPK inhibition assays at 10 µM ATP) to minimize variability .
How to resolve low yields in scaled-up synthesis?
Advanced Methodological Answer:
- Kinetic Analysis : Monitor reaction progression via TLC or in situ IR to identify rate-limiting steps (e.g., imine formation in MCRs) .
- Scale-Up Adjustments :
What computational methods predict the compound’s drug-likeness and binding modes?
Advanced Methodological Answer:
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to dock the compound into target proteins (e.g., CTLA-4 or p38 MAPK). Key interactions include H-bonds with Lys123 (p38) and π-π stacking with Phe180 .
- ADME Prediction : SwissADME or QikProp calculates logP (2.5–3.5), PSA (<90 Ų), and CYP450 inhibition risk. For example, the trifluoromethyl group reduces metabolic oxidation but increases logP .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
